(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide

Description

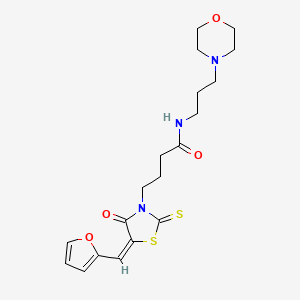

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide belongs to the thiazolidinone class of heterocyclic molecules, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its core structure features a thiazolidinone ring substituted with a furan-2-ylmethylene group at the 5-position and a thioxo group at the 2-position. The butanamide side chain is further functionalized with a 3-morpholinopropyl group, which may enhance solubility and target-specific interactions due to morpholine’s polar nature.

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S2/c23-17(20-6-3-7-21-9-12-25-13-10-21)5-1-8-22-18(24)16(28-19(22)27)14-15-4-2-11-26-15/h2,4,11,14H,1,3,5-10,12-13H2,(H,20,23)/b16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGJTSVOMALILL-JQIJEIRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCNC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C17H20N2O3S2

- Molecular Weight : 372.48 g/mol

- CAS Number : 682764-05-2

The presence of functional groups such as the furan moiety and thioxothiazolidine ring contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thioxothiazolidine ring may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The morpholinopropyl group can interact with cellular receptors, potentially modulating their activity.

- Cell Cycle Interference : Studies suggest that the compound exhibits cell cycle stage-dependent effects, indicating its potential as a chemotherapeutic agent.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxic Effects : Research indicates that this compound shows moderate to strong anti-proliferative activity against human leukemia cell lines in a dose-dependent manner. The effectiveness increases with higher concentrations and varies according to the specific stage of the cell cycle .

Comparative Cytotoxicity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HL-60 (Leukemia) | 15.0 | Moderate |

| (E)-2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo | K562 (Leukemia) | 12.5 | Strong |

| Control Drug (e.g., Doxorubicin) | HL-60 | 0.5 | Very Strong |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : It has shown effectiveness against gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

- Antifungal Activity : Limited antifungal activity was observed, suggesting that further modifications might enhance this aspect.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating various diseases:

- Cancer Therapy : A study demonstrated the compound's efficacy in inhibiting tumor growth in vitro, suggesting its potential use as a chemotherapeutic agent .

- Inflammatory Diseases : Its interaction with nuclear receptors indicates possible anti-inflammatory properties, which are being explored for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (substituents on the butanamide nitrogen are highlighted):

Structural and Functional Insights

- Morpholinopropyl vs.

- Ethoxyphenyl vs. Nitrophenyl (): The ethoxy group in the N-(4-ethoxyphenyl) analog may enhance lipophilicity and metabolic stability, whereas nitro groups (e.g., in N-(4-nitrophenyl)) increase electrophilicity, possibly affecting reactivity or toxicity .

- Hydroxy-nitrophenyl (): The combination of hydroxyl and nitro groups in this analog suggests strong hydrogen-bonding capacity, which could influence target binding but may also reduce bioavailability due to high polarity .

Implications for Drug Development

The morpholinopropyl group’s polarity aligns with strategies to optimize pharmacokinetic profiles, as seen in FDA-approved drugs containing morpholine (e.g., gefitinib). Further studies should explore:

- Structure-Activity Relationships (SAR): Systematic modification of the R group to evaluate effects on potency and selectivity.

- Docking Studies: Computational modeling to predict interactions with biological targets, as demonstrated for HIV integrase inhibitors in .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)butanamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazolidinone core formation : Condensation of furan-2-carbaldehyde with 2-thioxothiazolidin-4-one under acidic conditions (e.g., acetic acid) to generate the 5-(furan-2-ylmethylene) intermediate .

Amide coupling : React the thiazolidinone intermediate with 3-morpholinopropylamine using coupling agents such as EDC/HOBt or DCC in anhydrous DMF. Monitor reaction progress via TLC .

- Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thioxo group.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- FTIR : Confirm the presence of C=O (1680–1700 cm⁻¹), C=S (1200–1250 cm⁻¹), and furan C-O-C (1010–1050 cm⁻¹) stretches .

- NMR :

- ¹H-NMR : Identify furan protons (δ 6.5–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and amide NH (δ 8.0–8.5 ppm) .

- ¹³C-NMR : Verify carbonyl carbons (C=O at δ 165–175 ppm; C=S at δ 185–195 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Q. What solvent systems are optimal for stability studies of this compound?

- Methodological Answer :

- Stability in polar aprotic solvents : DMSO and DMF are suitable for short-term storage (<24 hours). Avoid prolonged exposure due to potential thioxo group degradation .

- Aqueous buffers : Use pH 7.4 phosphate-buffered saline (PBS) for biological assays. Monitor degradation via HPLC at 254 nm over 24–72 hours .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s binding affinity for biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Focus on the thiazolidinone core and morpholine moiety as hydrogen-bond donors/acceptors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Example Finding :

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 ± 0.3 | H-bond: C=O with Lys745; hydrophobic: furan with Leu844 |

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Optimization :

- Use standardized cell lines (e.g., HEK293 for cytotoxicity) and normalize data to controls (e.g., doxorubicin).

- Validate via orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .

- Tautomerism Analysis : The thioxo group may exist as thione (C=S) or thiol (C-SH) tautomers, affecting activity. Confirm dominant tautomer via X-ray crystallography or Raman spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Core Modifications :

- Replace morpholine with piperazine to enhance solubility.

- Substitute furan with thiophene to evaluate π-π stacking effects .

- Bioisosteric Replacement :

- Swap thioxo with oxo to compare potency (e.g., IC₅₀ against cancer cell lines) .

- Example SAR Table :

| Derivative | R-Group | IC₅₀ (μM, HeLa) | LogP |

|---|---|---|---|

| Parent | Morpholine | 12.3 ± 1.2 | 2.8 |

| Derivative | Piperazine | 8.7 ± 0.9 | 1.9 |

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Co-crystallization : Use solvent systems with DMSO:methanol (1:3) and add co-formers (e.g., succinic acid) to stabilize the lattice .

- Temperature Gradients : Slow cooling from 50°C to 4°C over 72 hours to promote crystal growth .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

- Methodological Answer :

- Solvent Purity : Ensure DMSO is anhydrous (Karl Fischer titration, <0.01% H₂O).

- Aggregation Assessment : Perform dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.